molecular formula C15H23ClN2O B13416457 2,5-Dimethyl-3-(2-methylphenyl)-1-propylimidazolini-4-one Hydrochloride

2,5-Dimethyl-3-(2-methylphenyl)-1-propylimidazolini-4-one Hydrochloride

Cat. No.: B13416457
M. Wt: 282.81 g/mol
InChI Key: SMFZDMNGNJNBPP-UHFFFAOYSA-N
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Description

rac-trans-2,5-Dimethyl-3-(2-methylphenyl)-1-propylimidazolini-4-one Hydrochloride: is a synthetic organic compound that belongs to the class of imidazoline derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-trans-2,5-Dimethyl-3-(2-methylphenyl)-1-propylimidazolini-4-one Hydrochloride typically involves multi-step organic reactions. The starting materials are usually commercially available chemicals, and the synthesis may include steps such as alkylation, cyclization, and hydrochloride salt formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures to handle potentially hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

rac-trans-2,5-Dimethyl-3-(2-methylphenyl)-1-propylimidazolini-4-one Hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

    Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce new functional groups, altering the compound’s chemical and physical properties.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its therapeutic potential, including anti-inflammatory, analgesic, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of rac-trans-2,5-Dimethyl-3-(2-methylphenyl)-1-propylimidazolini-4-one Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethyl-3-phenylimidazoline: A structurally related compound with similar pharmacological properties.

    2-Methyl-3-(2-methylphenyl)imidazoline: Another imidazoline derivative with potential therapeutic applications.

Uniqueness

rac-trans-2,5-Dimethyl-3-(2-methylphenyl)-1-propylimidazolini-4-one Hydrochloride is unique due to its specific structural features, which may confer distinct pharmacological activities compared to other imidazoline derivatives. Its unique combination of functional groups and stereochemistry can result in different biological interactions and therapeutic potentials.

Conclusion

rac-trans-2,5-Dimethyl-3-(2-methylphenyl)-1-propylimidazolini-4-one Hydrochloride is a compound of interest in various scientific fields due to its diverse chemical reactivity and potential applications

Properties

Molecular Formula

C15H23ClN2O

Molecular Weight

282.81 g/mol

IUPAC Name

2,5-dimethyl-3-(2-methylphenyl)-1-propylimidazolidin-4-one;hydrochloride

InChI

InChI=1S/C15H22N2O.ClH/c1-5-10-16-12(3)15(18)17(13(16)4)14-9-7-6-8-11(14)2;/h6-9,12-13H,5,10H2,1-4H3;1H

InChI Key

SMFZDMNGNJNBPP-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(C(=O)N(C1C)C2=CC=CC=C2C)C.Cl

Origin of Product

United States

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